

Application Notes and Protocols for DNA Extraction from Atriplex Tissues

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Compound of Interest

Compound Name: *Atriplex*

Cat. No.: *B1248399*

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Introduction

Atriplex, a genus of the Chenopodiaceae family, comprises various species known for their tolerance to saline environments (halophytes). These plants are of significant interest for agricultural, ecological, and pharmacological research due to their unique genetic adaptations and production of various secondary metabolites. However, the high concentration of polysaccharides, polyphenols, and other secondary metabolites in Atriplex tissues poses a significant challenge for the isolation of high-quality genomic DNA.^[1] These contaminants can co-precipitate with DNA, inhibiting downstream enzymatic reactions such as PCR, restriction digestion, and sequencing.

This document provides a detailed protocol for the efficient extraction of high-quality genomic DNA from Atriplex tissues. The recommended method is a modified Cetyltrimethylammonium Bromide (CTAB) protocol, which has been widely adapted for plants rich in secondary metabolites.^[1] This protocol incorporates modifications to effectively remove contaminants and yield DNA suitable for a wide range of molecular applications.

Data Presentation: Comparison of DNA Extraction Methods

The selection of an appropriate DNA extraction method is critical for obtaining high yields of pure DNA. While various methods exist, their efficiency can differ significantly depending on the plant species and tissue type. Below is a summary of quantitative data from studies that have compared different DNA extraction protocols on plants with challenging biochemical compositions similar to Atriplex.

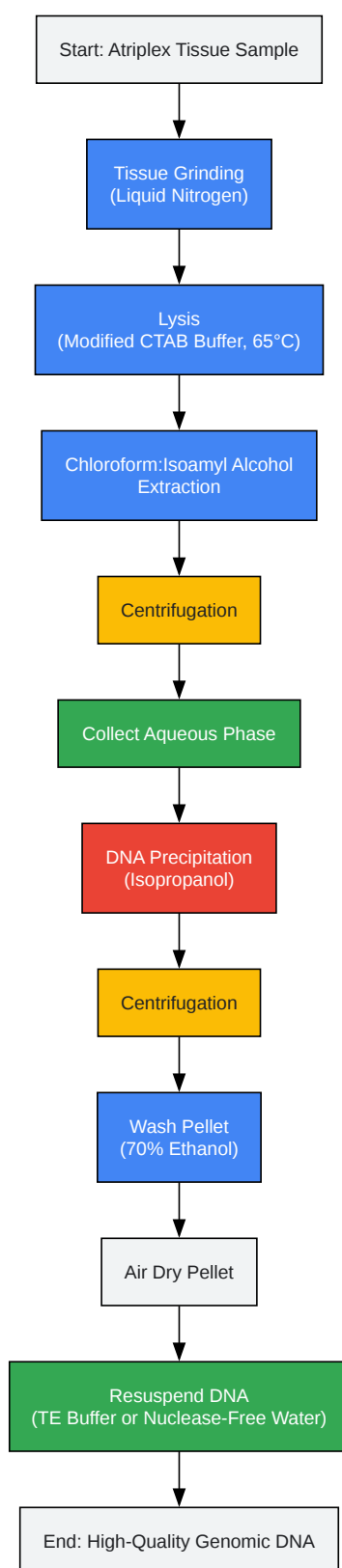
Table 1: Comparison of DNA Yield and Purity from Different Extraction Methods in Polysaccharide and Polyphenol-Rich Plants.

Extraction Method	Starting Material	DNA Yield (µg/g of tissue)	A260/A280 Ratio	A260/A230 Ratio	Reference
Modified CTAB	Fresh Leaves	92.85 ± 24.8	~1.8	~1.51	[2]
Standard CTAB	Fresh Leaves	28.4 - 43.8 ng/µL	~1.8	~2.1	[3]
SDS-based	Fresh Leaves	15.28 ± 2.99	1.33	Low	[2]
Commercial Kit 1 (Sigma)	Fresh Leaves	0.216 ± 0.05	1.7	Low	[2]
Commercial Kit 2 (Nucleospin)	Fresh Leaves	0.181 ± 0.11	1.45	Low	[2]

Note: Data presented is a compilation from studies on various plants rich in secondary metabolites and may not represent exact values for all Atriplex species.

Experimental Workflow

The following diagram illustrates the key steps in the modified CTAB protocol for DNA extraction from Atriplex tissues.



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Figure 1: Modified CTAB DNA Extraction Workflow.

Experimental Protocol: Modified CTAB Method for Atriplex Tissues

This protocol is optimized for the extraction of high-quality genomic DNA from fresh or frozen Atriplex leaf tissues.

Materials:

- Atriplex leaf tissue (fresh or frozen at -80°C)
- Liquid nitrogen
- Mortar and pestle (pre-chilled)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Water bath or heating block (65°C)
- Microcentrifuge
- Pipettes and sterile filter tips
- Modified CTAB Extraction Buffer (see recipe below)
- Chloroform: Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
- RNase A (10 mg/mL)

Modified CTAB Extraction Buffer Recipe (100 mL):

- 2.0 g CTAB (Cetyltrimethylammonium Bromide) (2% w/v)

- 8.18 g NaCl (1.4 M)
- 20 mL 1 M Tris-HCl, pH 8.0 (200 mM)
- 4 mL 0.5 M EDTA, pH 8.0 (20 mM)
- 2.0 g PVP (Polyvinylpyrrolidone) (2% w/v)
- Add sterile deionized water to 100 mL
- Just before use, add 0.2 mL of β -mercaptoethanol (0.2% v/v) under a fume hood.

Procedure:

- Tissue Preparation:
 - Weigh approximately 100-200 mg of fresh or frozen Atriplex leaf tissue.
 - Freeze the tissue in liquid nitrogen.
 - Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is crucial to prevent the tissue from thawing during this step.
- Lysis:
 - Transfer the powdered tissue to a 2 mL microcentrifuge tube.
 - Add 1 mL of pre-warmed (65°C) Modified CTAB Extraction Buffer to the tube.
 - Vortex vigorously for 30 seconds to mix.
 - Incubate the tube in a water bath at 65°C for 60 minutes. Invert the tube gently every 15-20 minutes to ensure thorough lysis.
- Phase Separation:
 - After incubation, allow the tube to cool to room temperature for a few minutes.
 - Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.

- Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Do not vortex, as this can shear the genomic DNA.
- Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate into two phases: an upper aqueous phase (containing DNA) and a lower organic phase.
- DNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface and the lower organic phase.
 - Add 0.7 volumes (e.g., if you transferred 700 µL of aqueous phase, add 490 µL) of ice-cold isopropanol.
 - Mix gently by inverting the tube several times until a white, stringy precipitate of DNA is visible.
 - Incubate at -20°C for at least 30 minutes to enhance precipitation.
- Pelleting and Washing:
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
 - Carefully decant the supernatant without disturbing the DNA pellet.
 - Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and CTAB.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Carefully decant the ethanol. Repeat the wash step once more.
- Drying and Resuspension:
 - After the final wash, remove as much ethanol as possible with a pipette.
 - Air-dry the pellet at room temperature for 10-15 minutes, or until the pellet is translucent. Do not over-dry the pellet, as this will make it difficult to dissolve.

- Resuspend the DNA pellet in 50-100 μL of TE buffer or nuclease-free water. Pipette gently up and down to aid dissolution. Incubation at 55-60°C for 10 minutes can help dissolve the DNA.
- Optional but recommended: Add 1 μL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA.
- Storage:
 - Store the purified genomic DNA at -20°C for long-term use.

Troubleshooting

Table 2: Common Problems and Solutions in Atriplex DNA Extraction.

Problem	Possible Cause	Suggested Solution
Low DNA Yield	Insufficient tissue grinding.	Ensure tissue is ground to a very fine powder in liquid nitrogen without thawing.
Incomplete cell lysis.	Increase incubation time at 65°C to 90 minutes. Ensure proper mixing during lysis.	
DNA pellet lost during washing.	Be careful when decanting the supernatant after centrifugation steps.	
Low DNA Purity (Low A260/280 Ratio)	Protein contamination.	Ensure complete phase separation after chloroform extraction. Repeat the chloroform extraction step if the interface is thick.
Low DNA Purity (Low A260/230 Ratio)	Polysaccharide or polyphenol contamination.	Increase the concentration of NaCl in the CTAB buffer to 2.0 M. ^[1] Add 2% PVP to the extraction buffer. Perform an additional wash with a high-salt buffer (e.g., 0.1 M sodium acetate in 70% ethanol).
DNA is Degraded (Smear on Agarose Gel)	Nuclease activity.	Work quickly and keep samples on ice whenever possible. Use fresh, young leaf tissue.
Vigorous mixing.	Avoid vortexing after adding chloroform. Mix gently by inversion.	
DNA is Difficult to Dissolve	Over-dried pellet.	Do not dry the pellet for an extended period. If necessary, incubate the resuspended DNA at 55-60°C for a longer

time with occasional gentle
flicking.

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References

- 1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and optimization of DNA Isolation protocols for high throughput genomic studies of *Acacia pachyceras* Schwartz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
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